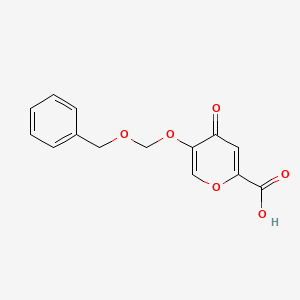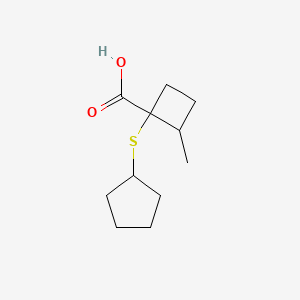
(2-Methyl-4-propylphenyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Methyl-4-propylphenyl)methanamine: is an organic compound with the molecular formula C₁₁H₁₇N and a molecular weight of 163.26 g/mol . This compound is characterized by a phenyl ring substituted with a methyl group at the second position and a propyl group at the fourth position, along with a methanamine group attached to the phenyl ring. It is primarily used in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Methyl-4-propylphenyl)methanamine typically involves the alkylation of a suitable precursor, such as 2-methyl-4-propylphenol, followed by amination. The reaction conditions often include the use of a base, such as sodium hydroxide, and a suitable solvent, such as ethanol. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: (2-Methyl-4-propylphenyl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The methanamine group can undergo nucleophilic substitution reactions with suitable electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products:
Oxidation: Amides or nitriles.
Reduction: Amine derivatives.
Substitution: Alkylated or acylated products.
Scientific Research Applications
Chemistry: (2-Methyl-4-propylphenyl)methanamine is used as a building block in organic synthesis. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study the effects of amine derivatives on biological systems. It can be used as a model compound to investigate the interactions of amines with enzymes and receptors .
Medicine: Its structural features make it a valuable scaffold for designing bioactive molecules .
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. It can be employed as a precursor in the synthesis of polymers and other advanced materials .
Mechanism of Action
The mechanism of action of (2-Methyl-4-propylphenyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an agonist or antagonist, depending on the nature of the target. The methanamine group plays a crucial role in binding to the active site of the target, facilitating the desired biological or chemical effect .
Comparison with Similar Compounds
- (2-Methyl-4-ethylphenyl)methanamine
- (2-Methyl-4-butylphenyl)methanamine
- (2-Methyl-4-isopropylphenyl)methanamine
Comparison: Compared to its similar compounds, (2-Methyl-4-propylphenyl)methanamine exhibits unique properties due to the presence of the propyl group. This structural feature influences its reactivity and interaction with molecular targets, making it distinct in terms of its chemical and biological activities .
Properties
Molecular Formula |
C11H17N |
|---|---|
Molecular Weight |
163.26 g/mol |
IUPAC Name |
(2-methyl-4-propylphenyl)methanamine |
InChI |
InChI=1S/C11H17N/c1-3-4-10-5-6-11(8-12)9(2)7-10/h5-7H,3-4,8,12H2,1-2H3 |
InChI Key |
OQPXUYOCQCVOMQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=C(C=C1)CN)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-([1,1'-Biphenyl]-2-yl)-1,2-diphenylethanone](/img/structure/B13077366.png)

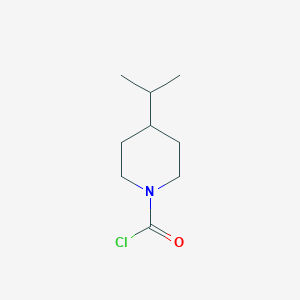
![3-[(2-Iodocycloheptyl)oxy]oxetane](/img/structure/B13077371.png)
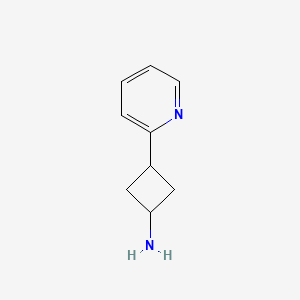

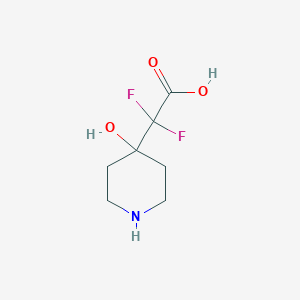
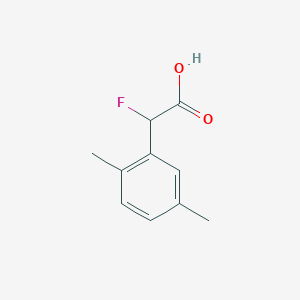
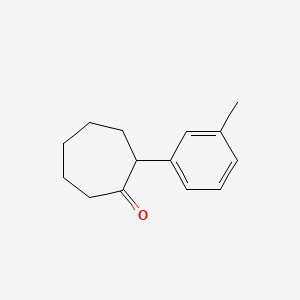
![Ethyl6-fluoro-1H-pyrrolo[3,2-b]pyridine-3-carboxylate](/img/structure/B13077412.png)
